Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxylic ester, an amide, and a chlorophenyl group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the chlorophenoxy group could be introduced through a nucleophilic substitution reaction . The amide group could be formed through a reaction of an acid chloride with an amine .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the ester could undergo hydrolysis in the presence of a strong acid or base to form a carboxylic acid and an alcohol . The amide could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is involved in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various pyridine derivatives, showcasing the versatility of related compounds in synthesizing heterocyclic structures (Harb et al., 1989). Similarly, the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions highlights the reactivity and potential of such compounds in organic synthesis (Zhu et al., 2003).
Anticancer Agent Synthesis
The compound's framework serves as a precursor in the development of potential anticancer agents. For example, the hydrolysis and catalytic hydrogenation of chloro and nitro groups in related pyridine carbamates have led to a series of substituted compounds showing effects on the proliferation and survival of cancer cells (Temple et al., 1983).
Coordination Chemistry and Material Science
In material science, similar ethyl and benzyl-substituted pyridine compounds have been used to synthesize diiron(II) complexes, which are analogues of the active sites of enzymes like methane monooxygenase. These studies contribute to our understanding of enzyme mimetics and the development of catalytic materials (Carson & Lippard, 2006).
Novel Heterocyclic Systems
The compound's structure is conducive to the synthesis of novel heterocyclic systems, as demonstrated by the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds have significant potential in developing new pharmacologically active molecules (Bakhite et al., 2005).
Nonlinear Optical Materials
The structural motifs derived from this compound are investigated for their applications in nonlinear optical materials. Coordination networks involving pyridinecarboxylate ligands demonstrate the potential for designing polar solids and enhancing the efficiency of second harmonic generation, which is crucial for optical communication technologies (Evans & Lin, 2001).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position . They may interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it might inhibit or activate a particular enzyme, or it might bind to a receptor and modulate its activity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, it might play a role in pathways involving free radical reactions or nucleophilic substitutions .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S.ClH/c1-2-31-25(30)23-20-12-13-28(14-17-6-4-3-5-7-17)15-21(20)33-24(23)27-22(29)16-32-19-10-8-18(26)9-11-19;/h3-11H,2,12-16H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBIABRWRJHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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